2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde

Catalog No.
S3356971
CAS No.
669091-00-3
M.F
C23H23OP
M. Wt
346.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde

CAS Number

669091-00-3

Product Name

2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde

IUPAC Name

2-bis(3,5-dimethylphenyl)phosphanylbenzaldehyde

Molecular Formula

C23H23OP

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C23H23OP/c1-16-9-17(2)12-21(11-16)25(22-13-18(3)10-19(4)14-22)23-8-6-5-7-20(23)15-24/h5-15H,1-4H3

InChI Key

PQIAXRGPKDEYLW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C=O)C3=CC(=CC(=C3)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C=O)C3=CC(=CC(=C3)C)C)C

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions

-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde, also abbreviated as XPhos, is a valuable ligand used in scientific research for transition-metal catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis, allowing the formation of carbon-carbon bonds between various organic fragments. XPhos's popularity stems from its versatility and ability to promote a wide range of coupling reactions, including:

  • Buchwald-Hartwig amination
  • Suzuki-Miyaura coupling
  • Stille coupling
  • Sonogashira coupling
  • Negishi coupling
  • Heck coupling
  • Hiyama coupling

The specific transition metal used in the reaction along with XPhos and other additives determines the type of coupling that occurs.

Key Features of XPhos as a Ligand

XPhos possesses several key features that contribute to its effectiveness as a ligand:

  • Electron-donating character: The bulky 3,5-dimethylphenyl groups on the phosphorus atom donate electrons into the metal center, enhancing its reactivity.
  • Steric bulk: These same groups also provide steric hindrance, influencing the reaction pathway and favoring selective product formation.
  • Chelate formation: The phosphine group (PPh₂) and the aldehyde functionality (CHO) can chelate to the metal center, forming a stable five-membered ring and promoting catalyst stability.

XLogP3

5.5

Hydrogen Bond Acceptor Count

1

Exact Mass

346.148652351 g/mol

Monoisotopic Mass

346.148652351 g/mol

Heavy Atom Count

25

Wikipedia

2-[Bis(3,5-dimethylphenyl)phosphanyl]benzaldehyde

Dates

Modify: 2023-08-19

Explore Compound Types